molecular formula C20H19F2N3OS2 B2426006 N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223940-58-6

N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2426006
CAS RN: 1223940-58-6
M. Wt: 419.51
InChI Key: KXVPZGOBVZKXKO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19F2N3OS2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications

Electrocatalytic Reduction

  • The electrochemical reduction of a similar compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, has been investigated. This study offers insights into the electrocatalytic properties of diazaspirodeca-diene derivatives, potentially applicable to N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Zhou et al., 2010).

Antiplasmodial Properties

  • Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a related chemical class, reveals their potential in vitro antiplasmodial properties. This suggests possible applications in malaria research and treatment (Mphahlele et al., 2017).

Reactivity and Synthesis

  • The reactivity of similar compounds in the synthesis of diazaspirodeca-dienes has been studied. These insights could be relevant for synthesizing and understanding the reactivity of this compound (Han et al., 2020).

Synthesis of Heterocyclic Compounds

  • A study focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, which is structurally related, highlights the potential for creating diverse bioactive molecules (Darwish et al., 2014).

Antihypertensive Activity

  • Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which shares a similar structural motif, reveals their potential as antihypertensive agents. This could inform the pharmacological exploration of this compound (Caroon et al., 1981).

Photoaffinity Labeling

  • The synthesis of 2-diazo-3,3,3-trifluoropropionyl chloride and its derivatives for photoaffinity labeling could provide a framework for understanding the chemical behavior of similar diazo compounds (Chowdhry et al., 1976).

Synthesis and Anticancer Activity

  • Investigations into the synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives and their potential biological activities offer insights into the potential therapeutic applications of structurally related compounds (Farag et al., 2008).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS2/c21-14-7-6-13(11-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVPZGOBVZKXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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